molecular formula C16H12Br2ClNO4 B12299271 Bronate CAS No. 8068-17-5

Bronate

Cat. No.: B12299271
CAS No.: 8068-17-5
M. Wt: 477.5 g/mol
InChI Key: OYSRXGQDYWTBQU-UHFFFAOYSA-N
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Description

Contextualizing Bronate within Modern Herbicide Science

Modern herbicide science focuses on developing compounds with specific modes of action to target weeds effectively while considering factors such as crop safety, environmental impact, and the potential for herbicide resistance development. researchgate.netk-state.edumdpi.com this compound fits into this context as a selective contact herbicide. epa.govepa.govagrobaseapp.com Contact herbicides primarily affect the plant parts they directly touch, leading to localized injury and control. epa.govepa.govk-state.edu This contrasts with systemic herbicides, which are absorbed and translocated throughout the plant. k-state.edu The selective nature of this compound allows its use in crops like small grains (wheat, barley, oats, and rye), flax, and grasses grown for seed or sod production, where broadleaf weeds can pose a significant challenge. epa.govepa.govagrobaseapp.comwsu.eduepa.gov The development of herbicides like this compound has been a crucial factor in the intensification of agricultural production, contributing to increased yields by reducing weed competition. researchgate.netresearchgate.net

Defining the Active Constituent Profile of this compound

The herbicidal activity of this compound is attributed to its specific active ingredients. This compound is formulated as an emulsifiable concentrate containing esters of two distinct herbicidal compounds: bromoxynil (B128292) and MCPA. epa.govepa.govagrobaseapp.comepa.gov Specifically, the formulation typically includes the octanoic acid ester of bromoxynil and the isooctyl ester of MCPA. epa.govepa.govagrobaseapp.com Some formulations, such as this compound Advanced, may also include the heptanoic acid ester of bromoxynil. agrobaseapp.comwsu.eduagrian.com

Bromoxynil is classified as a nitrile herbicide and functions by inhibiting photosynthesis at Photosystem II. wikipedia.orgherts.ac.ukherts.ac.uk MCPA (2-methyl-4-chlorophenoxyacetic acid) is a phenoxyacetic herbicide and acts as a synthetic auxin, disrupting plant growth processes. k-state.eduwaterquality.gov.auherts.ac.uk The combination of these two active ingredients with different modes of action provides a broader spectrum of weed control compared to using either compound alone. This multi-mode-of-action approach is a key strategy in modern weed management to enhance efficacy and mitigate the development of herbicide resistance. mdpi.comepa.gov

The concentrations of these active ingredients in this compound formulations are typically expressed in terms of the equivalent weight of the parent acid per gallon. For example, a common formulation contains the equivalent of 2 pounds per gallon of octanoic acid ester of bromoxynil and 2 pounds per gallon of isooctyl ester of MCPA. epa.govepa.gov this compound Advanced formulations may contain higher equivalent concentrations, such as 2.5 pounds per gallon of bromoxynil (from octanoic and heptanoic acid esters) and 2.5 pounds per gallon of isooctyl ester of MCPA. agrobaseapp.comepa.govagrian.com

Active ConstituentChemical ClassMode of ActionEster Formulations in this compound
BromoxynilNitrile HerbicidePhotosystem II InhibitorOctanoic acid ester of bromoxynil, Heptanoic acid ester of bromoxynil
MCPA (2-methyl-4-chlorophenoxyacetic acid)Phenoxyacetic HerbicideSynthetic AuxinIsooctyl ester of MCPA

Historical Trajectory and Contemporary Relevance in Agroecosystems

The use of chemical herbicides for weed control has a history dating back to the mid-19th century, with the development of synthetic organic herbicides gaining significant momentum in the mid-20th century. scielo.brresearchgate.netbritannica.com Compounds like 2,4-D and MCPA were among the early selective herbicides introduced in the 1940s, revolutionizing weed management by offering effective control at relatively low application rates. britannica.comawsjournal.org Bromoxynil was first reported in 1963. herts.ac.uk

This compound, combining bromoxynil and MCPA esters, emerged as a valuable tool for postemergence broadleaf weed control in susceptible crops. Its introduction provided farmers with a more effective and convenient method for managing weed infestations that would otherwise require labor-intensive manual removal or result in significant yield losses. researchgate.net The contact activity of this compound means it is most effective when applied to actively growing weed seedlings, providing rapid symptom development. epa.govepa.govagrobaseapp.com However, it has little residual activity, meaning it does not control subsequent weed flushes. epa.govagrobaseapp.com

In contemporary agroecosystems, this compound remains relevant for its targeted control of specific broadleaf weeds in key crops. The ongoing challenge of herbicide resistance necessitates the use of herbicides with different modes of action and integrated weed management strategies. mdpi.comepa.govawsjournal.org The combination of a Photosystem II inhibitor (bromoxynil) and a synthetic auxin (MCPA) in this compound contributes to its utility in resistance management programs by applying multiple pressures on weed populations. epa.gov Research continues to evaluate the efficacy of various herbicide formulations, including those containing bromoxynil and MCPA, in managing weed populations and their impact on crop yields under different conditions. oregonstate.eduresearchgate.netresearchgate.netscirp.org While the core active ingredients have a history of use, their continued application in formulations like this compound highlights their enduring importance in addressing weed challenges in specific agricultural contexts.

Properties

CAS No.

8068-17-5

Molecular Formula

C16H12Br2ClNO4

Molecular Weight

477.5 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid;3,5-dibromo-4-hydroxybenzonitrile

InChI

InChI=1S/C9H9ClO3.C7H3Br2NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-5-1-4(3-10)2-6(9)7(5)11/h2-4H,5H2,1H3,(H,11,12);1-2,11H

InChI Key

OYSRXGQDYWTBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C1=C(C=C(C(=C1Br)O)Br)C#N

Origin of Product

United States

Molecular and Biochemical Characterization of Bronate S Active Ingredients

Bromoxynil (B128292): A Nitrile Herbicide

Bromoxynil is a key active ingredient in Bronate, classified within the nitrile family of herbicides. wikipedia.orgcornell.eduorst.edutoku-e.comfarmag.co.zaherts.ac.uk It is utilized for the post-emergent control of annual broadleaf weeds. orst.edutoku-e.comwa.gov

Structural Framework and Chemical Class Attributes

Bromoxynil is an organic compound with the chemical formula HOBr₂C₆H₂CN. wikipedia.org Its IUPAC name is 3,5-dibromo-4-hydroxybenzonitrile. herts.ac.uknih.govthegoodscentscompany.com Structurally, it is a dibrominated phenolic compound with a cyano group attached. nih.gov Bromoxynil is a white solid. wikipedia.org It is classified as a nitrile herbicide, also belonging to the hydroxybenzonitrile substance group. cornell.eduorst.eduherts.ac.uk Commercial formulations often contain bromoxynil in esterified forms, such as the octanoic acid ester or heptanoic acid ester. epa.govagrian.compomerix.comfarmag.co.zawa.govmaguirehq.com

Biochemical Mode of Action: Photosystem II Inhibition

Bromoxynil exerts its herbicidal effect by inhibiting photosynthesis. wikipedia.orgorst.edutoku-e.comfarmag.co.zaherts.ac.ukwa.gov Specifically, it targets Photosystem II (PSII), a crucial protein complex involved in the light-dependent reactions of photosynthesis. toku-e.comherts.ac.ukhb-p.comherts.ac.ukucanr.edu This mode of action is characteristic of herbicides belonging to the WSSA Group 6 and HRAC Group C3. cornell.eduherts.ac.ukmontana.eduresearchgate.net

Bromoxynil inhibits PSII by binding to the D1 protein subunit within the chloroplast thylakoid membranes. cornell.eduhb-p.comucanr.edu This binding occurs at the QB-binding niche, a site typically occupied by a plastoquinone (B1678516) molecule during normal photosynthetic electron transport. cornell.eduresearchgate.netannualreviews.orgwssa.netnih.gov Research suggests that bromoxynil, in its deprotonated form, binds to D1-His215 through a strong hydrogen bond. acs.org This interaction is believed to influence the redox potential of QA, the first quinone acceptor in PSII. acs.org

By binding to the QB site on the D1 protein, bromoxynil effectively blocks the transfer of electrons from QA to QB. cornell.eduucanr.eduresearchgate.netannualreviews.orgwssa.net This interruption halts the flow of electrons through the photosynthetic electron transport chain. cornell.edunih.govucanr.eduresearchgate.netwssa.net The disruption of electron transport prevents the plant from performing the light-dependent reactions necessary for converting light energy into chemical energy in the form of ATP and NADPH. cornell.eduucanr.eduresearchgate.netwssa.net

The inhibition of photosynthetic electron transport and the subsequent cessation of ATP and NADPH production have severe physiological consequences for susceptible plants. cornell.eduucanr.eduwssa.net The inability to generate energy and reducing power disrupts essential metabolic processes required for growth and survival. cornell.eduucanr.eduwssa.net While the primary effect is the blockage of photosynthesis, plant death often results from secondary factors, such as lipid peroxidation, triggered by the disruption of electron flow. cornell.eduucanr.eduwssa.net This leads to the destruction of cell membranes and rapid disintegration of plant tissues. cornell.eduucanr.edu Symptoms of bromoxynil exposure, which typically appear within 24 hours to a few days, include blistering, mottling, and necrotic spots on leaves, followed by extensive tissue destruction. cornell.edumontana.edu Susceptible seedlings may become brittle and disintegrate. cornell.edu

Disruption of Photosynthetic Electron Transport Chain

MCPA: A Phenoxyacetic Acid Herbicide

MCPA (2-methyl-4-chlorophenoxyacetic acid) is the other principal active ingredient found in this compound. epa.govagrian.commissouri.edupomerix.com It is a widely used herbicide introduced in 1945 and is classified as a phenoxy herbicide, specifically belonging to the phenoxyacetic acid family. wikipedia.orgontosight.aiwaterquality.gov.aufao.org MCPA functions as a selective herbicide, primarily controlling broadleaf weeds in various crops. wikipedia.orgwaterquality.gov.aufao.orgadvancedsciencenews.com Its mode of action involves mimicking the action of plant growth hormones known as auxins, leading to uncontrolled and unsustainable growth in susceptible plants. wikipedia.orgwaterquality.gov.au

Structural Framework and Chemical Class Attributes

Bromoxynil is an organic compound classified as a nitrile herbicide wikipedia.orgherts.ac.uktoku-e.comcornell.educhemicalwarehouse.com. Its chemical structure includes a benzonitrile (B105546) group substituted with two bromine atoms and a hydroxyl group wikipedia.orgnih.govnist.govscbt.comsigmaaldrich.com. Specifically, it is identified as 3,5-dibromo-4-hydroxybenzonitrile herts.ac.uknih.govnist.govsigmaaldrich.comthegoodscentscompany.com. Bromoxynil is typically a white solid in its pure form wikipedia.org.

MCPA (2-methyl-4-chlorophenoxyacetic acid) belongs to the phenoxy herbicide family, specifically categorized as an aryloxyalkanoic acid or phenoxyacetic herbicide wikipedia.orgwaterquality.gov.auebi.ac.ukchemicalwarehouse.comapparentag.com.autitanunichem.comherts.ac.ukmt.gov. Its molecular structure features a phenoxyacetic acid moiety with a chlorine atom at the para position and a methyl group at the ortho position of the phenyl ring wikipedia.orgebi.ac.ukherts.ac.ukmt.gov. MCPA is commonly a white to light brown solid wikipedia.orgmt.gov.

In this compound formulations, these active ingredients are often present as esters, such as the octanoic acid ester of bromoxynil, heptanoic acid ester of bromoxynil, and the isooctyl or 2-ethylhexyl ester of MCPA epa.govepa.govagrian.comagrian.comontosight.aiagrobaseapp.compomerix.com. Esterification can influence the compound's physical properties, such as solubility and volatility, affecting its absorption and translocation within the plant waterquality.gov.auontosight.ai.

Biochemical Mode of Action: Synthetic Auxin Mimicry

While this compound contains two active ingredients with different primary modes of action, MCPA functions as a synthetic auxin mimic, disrupting normal plant growth processes. Bromoxynil, conversely, primarily inhibits photosynthesis wikipedia.orgherts.ac.uktoku-e.comcornell.educhemicalwarehouse.com. This section will focus on the synthetic auxin mimicry aspect contributed by MCPA, as per the outline.

MCPA acts by mimicking the activity of naturally occurring plant hormones known as auxins wikipedia.orgwaterquality.gov.auebi.ac.ukchemicalwarehouse.comapparentag.com.autitanunichem.comherts.ac.uk. Auxins play crucial roles in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation waterquality.gov.au.

As a synthetic auxin, MCPA is absorbed by susceptible plants, primarily through the leaves and roots, and is translocated to the meristematic tissues where active growth occurs wikipedia.orgwaterquality.gov.auchemicalwarehouse.comtitanunichem.com. At the cellular level, MCPA influences the levels of enzymes involved in normal growth and development processes, including RNA and DNA polymerase waterquality.gov.au. By mimicking natural auxins, MCPA can bind to auxin receptors, triggering a cascade of events that disrupt the plant's delicate hormonal balance waterquality.gov.au.

The presence of MCPA at herbicidal concentrations leads to an overstimulation of auxin-responsive genes and pathways waterquality.gov.au. This uncontrolled hormonal signaling results in aberrant and unsustainable growth wikipedia.orgwaterquality.gov.au. Visible symptoms in susceptible broadleaf weeds include stem curl-over, leaf withering, epinasty (downward bending of leaves), and distorted growth patterns wikipedia.org. The plant's resources are rapidly depleted by this unregulated growth, ultimately leading to its death waterquality.gov.au.

The selective toxicity of MCPA towards dicotyledonous weeds, while largely sparing monocotyledonous crops like cereals, is a key characteristic wikipedia.orgwaterquality.gov.auchemicalwarehouse.comapparentag.com.au. While the exact mechanisms of selectivity can be complex and involve multiple factors, differential uptake, translocation, and metabolism of the herbicide within the plant play significant roles cornell.edu. Dicotyledonous plants are generally more susceptible to synthetic auxins like MCPA compared to monocots waterquality.gov.auchemicalwarehouse.com. This differential sensitivity is related to differences in how these plant types absorb, transport, and enzymatically break down the herbicide cornell.edu.

Induction of Aberrant Plant Growth and Development

The Synergistic and Complementary Action of this compound's Dual Components

This compound's effectiveness as a broadleaf herbicide is significantly enhanced by the presence of two active ingredients, bromoxynil and MCPA, which possess distinct modes of action irfarm.comsyngenta.com.pk. Bromoxynil acts as a contact herbicide that inhibits photosynthesis by interfering with Photosystem II wikipedia.orgherts.ac.uktoku-e.comcornell.educhemicalwarehouse.com. MCPA, on the other hand, is a systemic herbicide that functions as a synthetic auxin mimic, disrupting growth and development wikipedia.orgwaterquality.gov.auchemicalwarehouse.comtitanunichem.com.

Additive and Multiplicative Effects on Weed Control Efficacy

The combination of a photosynthesis inhibitor and a synthetic auxin in this compound leads to synergistic or additive effects on weed control efficacy cambridge.orgcabidigitallibrary.org. While Bromoxynil causes rapid contact activity, leading to membrane damage and necrosis cornell.educhemicalwarehouse.com, MCPA induces a slower, systemic disruption of growth processes wikipedia.orgwaterquality.gov.auchemicalwarehouse.comtitanunichem.com. This dual action targets multiple vital plant functions simultaneously, making it more difficult for weeds to survive or develop resistance compared to using either herbicide alone.

Research has demonstrated that tank mixes or pre-mixes containing bromoxynil and MCPA can provide enhanced control of various broadleaf weed species compared to the individual components applied alone cambridge.orgcabidigitallibrary.org. This synergy can result in a broader spectrum of controlled weeds and potentially allow for lower application rates of each component while maintaining or improving efficacy cabidigitallibrary.org. The combined effect can lead to more rapid and complete weed desiccation and mortality.

Table 1: Active Ingredients of this compound and their Chemical Attributes

Compound NameChemical ClassPrimary Mode of Action (in this compound context)PubChem CID
BromoxynilNitrile HerbicidePhotosynthesis Inhibition (PS II)15531
MCPAPhenoxy HerbicideSynthetic Auxin Mimicry7204
Bromoxynil Octanoate (B1194180)Esterified NitrilePhotosynthesis Inhibition (PS II)-
Bromoxynil HeptanoateEsterified NitrilePhotosynthesis Inhibition (PS II)62526
MCPA Isooctyl EsterEsterified PhenoxySynthetic Auxin Mimicry33540
MCPA 2-Ethylhexyl EsterEsterified PhenoxySynthetic Auxin Mimicry22882965

Note: PubChem CID for Bromoxynil Octanoate is not directly available, but CID for Bromoxynil Heptanoate is provided as an example of an ester herts.ac.uk. MCPA Isooctyl Ester CID is 33540 nih.gov. MCPA 2-Ethylhexyl Ester CID is 22882965 ontosight.ai.

Table 2: Illustrative Example of Synergistic Effects (Based on General Principles of Combinations)

Herbicide A (Bromoxynil)Herbicide B (MCPA)Expected Control (Additive)Observed Control (Combination)Effect
X %Y %X + Y %Z % (where Z > X + Y)Synergistic
X %Y %X + Y %Z % (where Z ≈ X + Y)Additive

Note: This table represents a conceptual illustration of additive and synergistic effects based on the known principles of herbicide mixtures. Specific efficacy data would depend on weed species, application rates, and environmental conditions, and detailed data tables from research findings would be required for a precise quantitative analysis. However, the combination of different modes of action in this compound is designed to achieve effects that are at least additive and often synergistic, leading to improved weed control cambridge.orgcabidigitallibrary.org.

Potential for Antagonistic Interactions within Specific Plant Taxa

Herbicide mixtures, such as those found in this compound, can exhibit additive, synergistic, or antagonistic effects on weed control. awsjournal.org Antagonism occurs when the combined effect of the herbicides is less than the sum of their individual effects when applied alone. awsjournal.org This can necessitate higher herbicide doses to achieve satisfactory weed control levels. awsjournal.org Antagonistic interactions can arise from various factors, including physicochemical incompatibilities in the spray tank or, more commonly, physiological changes within the plant that affect herbicide uptake, translocation, or metabolism. awsjournal.org Increased metabolism of one herbicide in the presence of another in the mixture is a potential mechanism for antagonism. awsjournal.org

Studies examining mixtures containing bromoxynil and MCPA with grass-specific herbicides, such as tralkoxydim (B8805380) or diclofop-methyl, have provided insights into potential interactions. For instance, research on wild oats (Avena sterilis) control with tralkoxydim found that the addition of MCPA significantly reduced the efficacy of tralkoxydim, demonstrating an antagonistic effect. tandfonline.com This antagonism was observed at different application stages and was detected relatively soon after application. tandfonline.com Interestingly, the addition of bromoxynil did not drastically reduce the effect of tralkoxydim, and in some cases, the presence of bromoxynil appeared to alleviate the antagonism caused by MCPA when all three herbicides were combined. tandfonline.com

Another study investigating herbicide mixtures for weed control in sorghum explored the efficacy of a combination including bromoxynil, MCPA, and metribuzin. While this study primarily focused on improving efficacy with adjuvants, it highlights the use of this combination and suggests that antagonistic effects of cations in the spray mixture might influence performance, which could be mitigated by adjuvants. cabidigitallibrary.org

The potential for antagonism between bromoxynil and MCPA themselves, specifically on broadleaf weeds, is less extensively documented compared to their interactions with grass herbicides. However, the distinct mechanisms of action – PSII inhibition by bromoxynil and auxin mimicry by MCPA – suggest that direct physiological antagonism on the same metabolic pathway is less likely. Antagonism, if it occurs between these two active ingredients on broadleaf weeds, might be related to effects on uptake, translocation, or metabolic deactivation within specific plant species.

The selectivity of this compound towards certain crops like wheat, barley, oats, rye, flax, and grasses grown for seed is attributed to differential spray retention, uptake, and degradation of the active ingredients within these tolerant species compared to susceptible broadleaf weeds. hb-p.comcornell.edu While crop tolerance is generally high, factors such as environmental conditions (e.g., high temperatures or humidity) can potentially lead to temporary crop injury, such as leaf scorch, especially if applied when the plant is under stress. epa.govcornell.eduapparentag.com.au This suggests that plant physiological state can influence the plant's response to the herbicide mixture.

Further detailed research focusing specifically on the potential antagonistic interactions between bromoxynil and MCPA esters within various broadleaf weed taxa, examining the biochemical and physiological basis of such interactions, would provide a more comprehensive understanding of their combined activity.

Data Table Example (Illustrative - based on search findings regarding interactions with other herbicides, not direct this compound components interaction):

Herbicide CombinationTarget Weed SpeciesObserved InteractionEffect on Control (%)Reference
Tralkoxydim + MCPAWild OatsAntagonismReduction up to 21% tandfonline.com
Tralkoxydim + BromoxynilWild OatsSlightly AntagonisticNot drastically reduced tandfonline.com
Sulfosulfuron + Mecoprop-PGrass WeedsHighest AntagonismNot specified cabidigitallibrary.org
Sulfosulfuron + BromoxynilGrass WeedsNo decrease in efficacyN/A cabidigitallibrary.org

Ecophysiological Impact and Weed Management Efficacy of Bronate

Spectrum of Susceptible Broadleaf Weeds to Bronate Applications

This compound is effective against a range of broadleaf weeds when applied at the seedling stage agrian.comepa.govepa.govepa.govepa.gov. Optimal control is achieved when weeds are actively growing agrian.comepa.govepa.govepa.gov. The susceptibility of weeds can vary depending on their growth stage at the time of application agrian.comepa.govagrian.com. Generally, application to weeds at earlier growth stages, such as the 4-leaf stage or before they exceed a certain height or diameter, results in better control agrian.comepa.govagrian.compnwhandbooks.org.

Research indicates that this compound (bromoxynil + MCPA) is effective against various broadleaf weed species. For instance, studies have shown its efficacy against Parthenium hysterophorus, being particularly effective at the rosette and flowering stages scirp.org. In wheat, bromoxynil (B128292) + MCPA has proven effective in significantly reducing weed biomass, including species like Fumaria indica, Melilotus indica, and Rumex dentatus researchgate.net.

While effective against many broadleaf weeds, this compound may not control all species equally. For example, in trials evaluating broadleaf weed control in Kentucky bluegrass, this compound did not control dog fennel or buttonweed, although it was effective against flixweed oregonstate.edu. The effectiveness can also be influenced by the specific weed species and their stage of growth agrian.comepa.govagrian.compnwhandbooks.org.

Some susceptible broadleaf weed species mentioned in the context of this compound or bromoxynil + MCPA include:

Weed SpeciesScientific Name
Wild RadishRaphanus raphanistrum
PartheniumParthenium hysterophorus
FumitoryFumaria spp.
Hexham ScentMelilotus indicus
RumexRumex dentatus
FlixweedDescurainia sophia
Shepherd's PurseCapsella bursa-pastoris
Annual SowthistleSonchus oleraceus
CapeweedArctotheca calendula
CharlockSinapis arvensis
Fat HenChenopodium album
Indian Hedge MustardSisymbrium orientale
Paterson's CurseEchium plantagineum

Differential Crop Tolerance and Selectivity in Agronomic Systems

This compound is designed as a selective postemergence herbicide for use in specific agronomic crops, including wheat, barley, oats, rye, flax, and grasses grown for sod agrian.comepa.govepa.gov. These crops generally exhibit tolerance to the herbicide when applied according to label recommendations agrian.comepa.gov.

However, crop tolerance can be influenced by factors such as crop growth stage, variety, and environmental conditions agrian.comepa.govepa.govcdnsciencepub.comtitanag.com.aupublish.csiro.au. For instance, application to wheat, barley, oats, and rye is typically recommended from the 3-leaf stage up to the boot stage agrian.comepa.govagrian.com. Applying this compound to flax is recommended when the crop is 2 to 8 inches in height, avoiding application during or after the bud stage agrian.comepa.govepa.gov.

Transient crop injury, such as yellowing or leaf burn, can occur following application, particularly when applied with liquid fertilizer or under certain environmental conditions epa.govcdnsciencepub.comtitanag.com.au. This injury is often temporary, with crops typically recovering rapidly due to the contact nature of the herbicide epa.gov.

Studies have investigated the tolerance of different crop varieties to herbicides containing bromoxynil and MCPA. Research on barley cultivars showed differential tolerance to bromoxynil plus MCPA, with some cultivars experiencing significantly reduced grain yields after treatment publish.csiro.au. The extent of injury can also vary depending on the specific herbicide combination and environmental factors cdnsciencepub.com.

Higher spray volumes may decrease the potential for injury in sensitive crops like flax agrian.comepa.gov. Additionally, avoiding application when crops are under stress from factors like dry or excessively moist conditions, disease, insect damage, or frost can help minimize the risk of crop injury titanag.com.auapparentag.com.au.

Environmental and Biotic Factors Influencing Herbicidal Performance

The efficacy of this compound is not solely dependent on the susceptibility of the weed or the tolerance of the crop; it is also significantly influenced by environmental and biotic factors ucanr.eduresearchgate.netcaws.org.nz.

Influence of Weed Developmental Stages

The developmental stage of weeds at the time of application is a critical biotic factor affecting this compound's performance agrian.comepa.govagrian.compnwhandbooks.org. This compound is most effective when applied to young, actively growing weed seedlings agrian.comepa.govepa.govepa.gov. As weeds mature and progress to more advanced growth stages, their susceptibility to the herbicide generally decreases, requiring higher rates for control agrian.com.

For many susceptible broadleaf weeds, optimal control is achieved when applications are made before they exceed the 4-leaf stage or a certain height or diameter agrian.comepa.govagrian.compnwhandbooks.org. For some weeds, like kochia, application when plants are small is particularly important agrian.com. Research on Parthenium hysterophorus demonstrated varying mortality rates depending on the growth stage at application, with higher mortality observed at the rosette and flowering stages compared to the bolted stage scirp.org.

Weeds that emerge after the herbicide application will not be controlled due to this compound's limited residual activity epa.govepa.gov. Therefore, timing the application to coincide with the emergence of the majority of the target weed population is crucial for maximizing efficacy.

Interactions with Abiotic Stressors (e.g., Temperature, Moisture)

Temperature: Temperature can influence plant growth and development, affecting cuticle development and spray retention caws.org.nz. Higher temperatures can increase the uptake and translocation of foliar-applied herbicides caws.org.nz. However, extreme temperatures can also induce stress in crops and weeds, potentially reducing herbicide efficacy or increasing the risk of crop injury pnwhandbooks.orgtitanag.com.auapparentag.com.ausdstate.edu. High air or ground surface temperatures can lead to the volatilization of MCPA esters, potentially causing injury to susceptible plants epa.govepa.govepa.govagrian.com. Conversely, applying this compound under cool, dry conditions may necessitate higher rates for improved control of certain weeds agrian.com.

Moisture: Both soil moisture and humidity can impact herbicide performance ucanr.educaws.org.nz. Adequate soil moisture generally promotes active weed growth, making them more susceptible to herbicide uptake and activity titanag.com.au4farmers.com.au. Dry conditions can lead to wilted weeds, which are less susceptible to control apparentag.com.auapvma.gov.au. High relative humidity can enhance the uptake of some herbicides by increasing the permeability of the cuticle and favoring stomatal opening ucanr.educaws.org.nz. Conversely, low relative humidity can cause spray droplets to dry out faster, potentially reducing herbicide activity ucanr.edu. Rainfall shortly after application can wash the herbicide off the leaf surface, reducing effectiveness epa.govpnwhandbooks.orgtitanag.com.auapparentag.com.aupnwhandbooks.orgamazonaws.com.

Other environmental factors that can influence herbicide performance include light intensity, which affects plant growth and cuticle development, and wind, which can lead to spray drift and poor coverage epa.govepa.govapparentag.com.auucanr.edu. The presence of abiotic stressors can reduce weed control efficacy and increase the risk of crop injury pnwhandbooks.orgsdstate.edu.

Mechanisms of Herbicide Resistance to Bronate S Active Ingredients

Evolutionary Dynamics of Resistance to Photosystem II Inhibitors (Bromoxynil)

Bromoxynil (B128292) is a photosystem II (PSII) inhibitor, disrupting electron transport in photosynthesis. wikipedia.org Resistance to PSII inhibitors often involves mutations in the psbA gene, which encodes the D1 protein, the binding site for these herbicides. nih.govannualreviews.org A single amino acid substitution in the D1 protein can significantly reduce the herbicide's ability to bind, conferring resistance. nih.govannualreviews.org The evolution of resistance is driven by the selection pressure imposed by repeated herbicide applications, favoring individuals with pre-existing resistance alleles or those that develop spontaneous mutations. cambridge.org In some cases, target-site mutations conferring resistance to one PSII inhibitor can also lead to cross-resistance to other herbicides within the same group. However, interestingly, some target-site mutations conferring resistance to other PSII inhibitors, like atrazine (B1667683), can result in increased sensitivity (negative cross-resistance) to bromoxynil in certain weed species, such as wild radish. uwa.edu.au For instance, wild radish with the common 264 mutation conferring high resistance to atrazine showed significantly lower LD50 values for bromoxynil compared to susceptible biotypes. uwa.edu.au

Evolutionary Dynamics of Resistance to Synthetic Auxins (MCPA)

MCPA is a synthetic auxin, mimicking natural plant hormones and disrupting growth processes. wikipedia.orgcambridge.org Resistance to synthetic auxins can evolve through various mechanisms, and the evolutionary dynamics can be influenced by factors such as the initial frequency of resistance alleles, the inheritance pattern of resistance (dominant or recessive), and the fitness cost associated with resistance traits. cambridge.orgnih.gov While resistance to synthetic auxins has been reported in numerous weed species, the incidence has historically been lower compared to some other herbicide groups. nih.gov This has been attributed to factors including potential multiple sites of action and the possibility of resistance being conferred by recessive genes which tend to spread more slowly. nih.gov However, resistance to synthetic auxins, including MCPA, is a growing concern. nih.govresearchgate.net Studies have shown that repeated use of MCPA can select for resistant biotypes, and resistance can be conferred by both target-site and non-target-site mechanisms. researchgate.netacs.orgmdpi.com The inheritance of MCPA resistance can be complex, sometimes involving multiple genes with additive effects. acs.org

Molecular and Genetic Basis of Herbicide Resistance in Weed Biotypes

The ability of weeds to survive herbicide application is rooted in specific molecular and genetic alterations. These can be broadly categorized into target-site and non-target-site mechanisms. nih.govnih.govgrowiwm.org

Target-Site Resistance Mechanisms

Target-site resistance (TSR) involves alterations to the protein that the herbicide binds to, reducing or eliminating the herbicide's efficacy. nih.govnih.gov For Bromoxynil, a PSII inhibitor, TSR commonly involves mutations in the psbA gene leading to amino acid substitutions in the D1 protein. nih.govannualreviews.org These mutations can prevent or reduce the binding affinity of Bromoxynil to its target site in the chloroplast. annualreviews.org

For synthetic auxins like MCPA, TSR mechanisms can involve alterations in auxin receptors or auxin-specific transporters. nih.gov Recent research has identified potential target-site modifications conferring resistance to MCPA. For example, a study on MCPA-resistant Amaranthus powellii (green pigweed) identified a single nucleotide polymorphism (SNP) resulting in an amino acid substitution in auxin response factor (ARF) 9. researchgate.netbiorxiv.org This mutation is hypothesized to disrupt the interaction between ARF9 and other proteins involved in the auxin signaling pathway, thereby preventing the herbicidal action of MCPA. researchgate.netbiorxiv.org

Non-Target-Site Resistance Mechanisms (e.g., Enhanced Metabolism)

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.govgrowiwm.org These mechanisms are often more complex and can confer resistance to multiple herbicide modes of action (multiple resistance) or to herbicides that the weed has not been previously exposed to (cross-resistance). nih.govwisc.edu NTSR is often polygenic, meaning it is controlled by multiple genes. nih.gov

Enhanced metabolism is a significant NTSR mechanism where the weed plant detoxifies the herbicide into less active or inactive compounds. nih.goviastate.edu This process often involves enzyme families such as cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases. nih.goviastate.edu These enzymes can modify the herbicide molecule through processes like oxidation, reduction, hydrolysis, or conjugation, facilitating its sequestration or degradation. iastate.edu

While enhanced metabolism is a common NTSR mechanism for many herbicides, its role in MCPA resistance has also been investigated. Studies have shown that some MCPA-resistant weed biotypes exhibit enhanced metabolism of the herbicide. acs.orgmdpi.comcambridge.org For instance, research on MCPA resistance in hemp-nettle (Galeopsis tetrahit) indicated a higher rate of MCPA metabolism in resistant plants compared to susceptible ones. acs.org Similarly, enhanced metabolism mediated by CYP450 enzymes has been implicated in 2,4-D resistance in common poppy (Papaver rhoeas), an auxin mimic herbicide like MCPA. mdpi.com

Other NTSR mechanisms include reduced herbicide absorption, reduced translocation within the plant, and sequestration of the herbicide in specific plant compartments like vacuoles. nih.govwisc.eduiastate.edu Reduced translocation of MCPA to the roots has been observed in some resistant weed biotypes, potentially limiting the herbicide's effectiveness. nih.govacs.orgacs.org In wild radish, MCPA resistance was linked to rapid translocation of the herbicide to the roots, potentially leading to its exudation. nih.govacs.orgresearchgate.net

Integrated Resistance Management Strategies for Bronate Use

Managing herbicide resistance requires an integrated approach that goes beyond relying solely on chemical control. For herbicides like this compound, which combine active ingredients from different groups (Group 4 and Group 6), implementing diverse strategies is crucial to delay the evolution and spread of resistance. epa.govalbaugh.comnsw.gov.au

Key integrated resistance management strategies include:

Herbicide Rotation: Rotating herbicides with different mechanisms of action (different WSSA groups) is fundamental. epa.govalbaugh.comnsw.gov.au This reduces the repeated selection pressure on weed populations from a single mode of action.

Tank Mixing: Applying tank mixtures of herbicides with different effective mechanisms of action can help control weeds that may be resistant to one of the components. epa.govalbaugh.comcroplife.org.au The tank-mix partner should effectively control the target weed. albaugh.com

Utilizing Multiple Modes of Action: For a given weed species, employing a sequence or combination of herbicides with different modes of action throughout the growing season or across years is recommended. nsw.gov.au

Integrated Weed Management (IWM): Incorporating non-chemical control methods is essential. nsw.gov.aucroplife.org.au This includes cultural practices such as crop rotation, using competitive crop varieties, optimizing planting density and timing, and mechanical control methods like tillage where appropriate. epa.govnsw.gov.aucroplife.org.au

Monitoring and Identification: Regularly monitoring fields for weed escapes after herbicide application is critical to detect potential resistance early. albaugh.com If resistance is suspected, identifying the resistant weed species and the mechanism of resistance through testing can inform future management decisions. albaugh.com

Preventing Seed Set and Spread: Preventing resistant weed survivors from producing seeds is vital to limit the spread of resistance within and between fields. albaugh.comnsw.gov.au Cleaning equipment after working in infested fields can also help prevent the movement of resistant seeds. albaugh.com

Targeting Small Weeds: Applying herbicides to actively growing, small weed seedlings is generally more effective and can help reduce the chance of survival and resistance development. epa.govcroplife.org.au

By implementing a combination of these strategies, the longevity and effectiveness of herbicides like this compound can be extended, contributing to sustainable weed management.

Environmental Fate, Transport, and Ecotoxicological Considerations of Bronate Constituents

Dissipation and Degradation Pathways in Soil Matrices

The dissipation of bromoxynil (B128292) and MCPA in soil involves a combination of biological and abiotic processes, influenced by the specific characteristics of the soil environment.

Microbial Biotransformation Processes

Microbial degradation is a significant pathway for the breakdown of both bromoxynil and MCPA in soil canada.caresearchgate.net. Bromoxynil is rapidly biodegraded by soil microorganisms, leading to the formation of metabolites such as 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide (B1230806) researchgate.netnih.gov. Studies have shown that the half-life of bromoxynil in soil can be less than 1 day due to rapid microbial incorporation into soil organic matter researchgate.net. Autoclaving soil, which eliminates microbial activity, significantly decreases bromoxynil mineralization and bound residue formation, highlighting the crucial role of microbes researchgate.net. While some soil bacteria break down bromoxynil, there is evidence that it may inhibit other bacteria involved in nitrification orst.edu.

MCPA is also subject to microbial degradation in soil, which is considered the most important transformation process canada.ca. The presence of oxygen and adequate moisture are important factors for the microbial biotransformation of MCPA canada.ca. In anaerobic environments, the biotransformation of MCPA in soil is negligible canada.ca. Soil indigenous bacteria carrying the tfdA gene have the potential to degrade MCPA, utilizing it as a carbon source wikipedia.org. The rate of MCPA decomposition can be significantly influenced by microbial activity, sometimes overriding the effects of sorption researchgate.net. The major metabolite of MCPA degradation is 4-chloro-2-methylphenol (B52076) (MCP), which can be formed by the cleavage of the ether linkage wikipedia.org.

Chemical Hydrolysis and Photodegradation Kinetics

Hydrolysis can play a role in the degradation of bromoxynil, particularly its ester forms, which readily hydrolyze to the phenol (B47542) form at alkaline pH canada.cacanada.cacanada.ca. Hydrolysis half-lives for bromoxynil esters range from 1.7 to 34.1 days depending on pH canada.cacanada.cacanada.ca. Bromoxynil itself is reported to be stable to hydrolysis nih.govapvma.gov.auregulations.gov.

Photodegradation can be an important environmental fate process for bromoxynil, particularly in sunlit surface waters nih.gov. Bromoxynil in aqueous solutions photolyzes to form products like 3-bromo-hydroxybenzonitrile and 4-hydroxybenzonitrile (B152051) nih.gov. Photolysis half-lives for bromoxynil esters in water have been reported between 1.4 and 17 days, depending on latitude apvma.gov.au.

For MCPA, hydrolysis and photodegradation in soil are generally not considered important degradation processes canada.ca. In water, hydrolysis and photodegradation are also not primary routes of degradation canada.ca. However, some sources indicate that MCPA degrades in sunlight, with reported photolysis half-lives in spray droplets and river water sourcetotap.eu. Photolysis by-products of MCPA can include 4-chloro-2-methylphenol and o-cresol (B1677501) waterquality.gov.au.

Influence of Soil Properties on Persistence

Soil properties significantly influence the persistence of both bromoxynil and MCPA. Factors such as soil texture, organic matter content, pH, temperature, and moisture content are key.

Bromoxynil persistence is affected by soil type, with slower degradation observed in clay soils compared to sandy soils orst.edu. The persistence is also slightly longer in peat field soils orst.edu. Soil organic carbon content is positively correlated with bromoxynil sorption researchgate.net.

The persistence of MCPA in soil is influenced by soil temperature, pH, and nutrient content, as these factors regulate the activity of soil microbial communities sourcetotap.eu. Field half-lives for MCPA are typically between 7 and 60 days sourcetotap.eu. Persistence can be 3–4 times higher under acidic pH and low temperature . Soil organic matter content and soil pH largely determine MCPA adsorption, with adsorption being negatively correlated with pH and greater in soils with higher organic matter content sourcetotap.eu. Humic and fulvic acids can influence MCPA sorption potential sourcetotap.eu. Drought conditions can also increase the soil persistence of MCPA researchgate.net.

Here is a table summarizing some reported half-life data for bromoxynil and MCPA in soil:

CompoundMatrixConditionsHalf-life (approximate)Source
BromoxynilSoilOverall dissipation4.12 days canada.cacanada.cacanada.ca
BromoxynilSandy soil25°C10 days orst.edu
BromoxynilClay soil25°C~14 days orst.edu
BromoxynilSilt loam soilMicrobial degradation< 1 day researchgate.net
Bromoxynil octanoate (B1194180)SoilMicrobial degradation12 hours to 3.7 days canada.cacanada.cacanada.ca
MCPASoilField conditions7 to 60 days sourcetotap.eu
MCPASoilAcidic pH, low temperature3-4 times higher than typical
MCPASoilOverall dissipation15 to 50 days canada.ca

Volatilization and Atmospheric Transport of Ester Forms

The volatility of pesticide active ingredients significantly influences their potential for off-target movement through the atmosphere. While the parent acids, bromoxynil and MCPA, generally exhibit low volatility sourcetotap.euherts.ac.uksagepesticides.qc.ca, their ester forms are typically more volatile sourcetotap.eucanada.ca. Volatilization of these esters can occur from treated plant and soil surfaces following application sourcetotap.eunih.govmdpi.com.

Studies indicate that volatilization can be a notable dissipation pathway for the ester forms of Bronate constituents. For instance, in a field study involving post-emergent bromoxynil applied as esters, volatilization from crop surfaces accounted for a substantial portion (50-68%) of the total dissipation observed within three days after treatment nih.gov. The potential for volatilization of bromoxynil butyrate (B1204436) from sprayed plants and soil surfaces is considered, with recommendations to restrict application temperatures to not exceed 20°C to reduce this potential apvma.gov.au. While bromoxynil octanoate and bromoxynil phenol are not expected to be found in significant atmospheric concentrations based on predicted degradation rates, the potential for volatilization of bromoxynil butyrate with hydroxyl radicals exists apvma.gov.au.

MCPA esters, such as MCPA 2-ethylhexyl ester, are expected to volatilize from water surfaces canada.ca. Atmospheric concentrations of MCPA have been observed to increase for several hours after application, consistent with a post-application volatilization source from treated surfaces nih.govresearchgate.net. This suggests that direct volatilization from soil and plant surfaces contributes to the presence of MCPA in the atmosphere nih.gov. Although MCPA acid has low volatility, its ester forms are more volatile sourcetotap.eu. The magnitude of transport via volatilization for MCPA acid, salts, and esters is influenced by factors such as vapor pressure and environmental conditions regulations.gov.

Once in the atmosphere, this compound constituents and their transformation products can undergo transport over varying distances. Atmospheric transport of MCPA and bromoxynil has been shown to be influenced by regional atmospheric transport canada.canih.gov. The primary mechanism for the atmospheric transport of MCPA and bromoxynil is adsorption to particles dispersed in the atmosphere nih.gov. This particle-bound transport can contribute to the deposition of these herbicides in off-target areas, including surface waters canada.cacanada.cacanada.caoup.com. Studies in the Canadian Prairies have detected bromoxynil and MCPA in atmospheric deposition samples oup.com.

Ecological Effects on Non-Target Organisms within Agroecosystems

The application of herbicides like this compound can have ecological effects on non-target organisms inhabiting agroecosystems. These effects can extend to soil microbial communities, detritivore assemblages, and pollinator populations.

Impacts on Soil Microbial Community Structure and Function

Soil microbial communities play a critical role in nutrient cycling and the degradation of pesticides in the environment. The fate of pesticides in soil, including MCPA, is significantly influenced by the soil microbial community sourcetotap.eu. Microbial degradation is considered the most important transformation process for MCPA in soil, with the presence of oxygen and proper moisture being crucial factors canada.ca. Under anaerobic conditions in soil, the biotransformation of MCPA is negligible canada.ca.

Bromoxynil also undergoes microbial metabolism in both aerobic and anaerobic environments epa.gov. Bromoxynil octanoate is rapidly degraded in soil with microbial degradation half-lives reported between 12 hours and 3.7 days canada.cacanada.ca. The degradation of the main metabolite, bromoxynil, in soil can be slower, with DT50 values between 7 and 14 days, and disappearance from soil ranging from 70 to 107 days maguirehq.com. While specific detailed research findings on the impact of this compound constituents on the structure and function of diverse soil microbial communities were not extensively available in the search results, the reliance on microbial degradation for the breakdown of both bromoxynil and MCPA suggests that significant alterations to these communities could potentially impact herbicide persistence and nutrient cycling. However, one source indicates a low risk to soil micro-organisms from bromoxynil maguirehq.com.

Interactions with Detritivore and Pollinator Assemblages

Detritivores, such as earthworms, are important for soil health and organic matter decomposition. Pollinators, including bees, are essential for the reproduction of many plant species, including crops. Assessing the impact of herbicides on these non-target organisms is crucial for understanding the broader ecological effects within agroecosystems.

Bromoxynil butyrate is considered moderately toxic to soil macro-organisms like earthworms apvma.gov.au. The acute 14-day LC50 for Eisenia foetida earthworms exposed to bromoxynil octanoate is reported as 45 mg a.i./kg rayfull.com. Another source indicates an LC50 (14 d) of 163.6 mg product/kg soil for Eisenia foetida maguirehq.com. This suggests a potential for adverse effects on earthworm populations following exposure to this compound constituents in soil.

For pollinators, specifically honeybees, bromoxynil is generally considered to have low toxicity via contact exposure herts.ac.ukmaguirehq.comrayfull.comorst.edu. Acute 48-hour contact LD50 values for honeybees are reported as >100 µg a.i./bee rayfull.com and >200 µ g/bee maguirehq.com. Oral toxicity may vary, with one source indicating low toxicity to honeybees via the oral route maguirehq.comrayfull.com, while another suggests that the phenolic form of bromoxynil is moderately toxic to bees exposed orally with an acute LD50 of 5 µ g/bee sagepesticides.qc.ca. MCPA is also considered to have low toxicity to honeybees epa.gov.

Analytical Chemistry and Residue Determination of Bronate Constituents

Methodological Approaches for Simultaneous Quantification in Complex Matrices

Simultaneous determination of bromoxynil (B128292) and MCPA in complex matrices like environmental and biological samples presents analytical challenges due to potential interferences and the need for high sensitivity. Various chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a widely used technique for the simultaneous determination of bromoxynil and MCPA, particularly in formulations and raw materials nih.govresearchgate.netdntb.gov.uanih.gov. RP-HPLC with a C18 column and a mobile phase typically consisting of methanol (B129727) and water can achieve good separation of these compounds nih.gov. A developed RP-HPLC-UV method has been found effective for simultaneous determination of bromoxynil and MCPA in raw materials and various dosage formulations nih.gov. This method often utilizes isocratic elution and UV detection at a suitable wavelength nih.gov.

While effective for formulations, residue analysis in environmental samples often requires lower detection limits than typically achievable with standard HPLC-UV due to the low concentrations of residues present bac-lac.gc.ca. Methods for analysis by LC with UV detection may use ion pairing reagents or mobile phases containing inorganic salts to improve chromatographic conditions and peak shape bac-lac.gc.ca.

Gas Chromatography-Mass Spectrometry (GC-MS) for Multi-Residue Analysis

GC-MS is a powerful technique for the multi-residue analysis of pesticides, including bromoxynil and MCPA, in various matrices like soil, water, and biological samples nih.govsdstate.edualsenvironmental.co.ukoup.comalsenvironmental.co.uk. GC-MS offers high sensitivity and specificity through the separation of compounds by gas chromatography followed by their identification and quantification based on their mass fragmentation patterns.

For GC-MS analysis of acidic herbicides like bromoxynil and MCPA, derivatization is often required to make them more volatile sdstate.edualsenvironmental.co.ukalsenvironmental.co.uk. Methylation using agents like diazomethane (B1218177) is a common derivatization technique sdstate.edualsenvironmental.co.uk. GC-MS methods can achieve low detection limits for these herbicides in soil and water alsenvironmental.co.ukoup.com. Selected Ion Monitoring (SIM) mode in GC-MS is frequently used to enhance sensitivity and selectivity for target analytes sdstate.eduoup.com.

GC-MS methods have been developed for the simultaneous determination of multiple herbicide residues, including MCPA and bromoxynil, in plants and soil sdstate.eduoup.com.

Sample Preparation and Extraction Efficiencies from Environmental and Biological Samples

Effective sample preparation is critical for the accurate determination of Bronate constituents in complex matrices. The goal is to extract the target analytes from the matrix while removing interfering substances.

For environmental samples like water, solid phase extraction (SPE) is a common technique for concentrating and cleaning up samples prior to analysis bac-lac.gc.caalsenvironmental.co.uk. Acidifying the water sample can facilitate the extraction of acidic herbicides alsenvironmental.co.uk.

In soil samples, extraction procedures often involve alkaline hydrolysis to release conjugated residues, followed by solvent partitioning sdstate.eduoup.com. For instance, an extraction procedure for soil involves alkaline hydrolysis with potassium hydroxide, solvent partitioning with methylene (B1212753) chloride, and subsequent cleanup steps oup.com.

Biological samples like plasma and urine also require specific sample preparation methods. For serum samples, protein precipitation followed by extraction with an organic solvent like acetonitrile (B52724) has been used rsc.org.

Extraction efficiencies can vary depending on the matrix and the specific method used. Recoveries for bromoxynil and MCPA from fortified samples are typically assessed during method validation cambridge.org. For example, in one study, average recoveries from green tissue fortified with MCPA and bromoxynil were 86.0 ± 8.5% and 81.6 ± 8.5%, respectively cambridge.org. Recoveries from fortified seed samples were also reported cambridge.org.

Method Validation Parameters: Sensitivity, Specificity, Accuracy, and Precision

Method validation is essential to ensure the reliability and suitability of an analytical method for its intended purpose. Key validation parameters include sensitivity, specificity, accuracy, and precision.

Sensitivity: This is assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For a developed RP-HPLC-UV method, LODs were found to be 1.57 mg/L for bromoxynil and 1.08 mg/L for MCPA, with LOQs of 5.22 mg/L and 3.62 mg/L, respectively nih.govnih.gov. GC-MS methods can achieve much lower detection limits, in the ng/L or even sub-ng/L range for some herbicides in water bac-lac.gc.cachromatographyonline.com.

Specificity: This refers to the ability of the method to accurately measure the target analytes in the presence of other components in the sample matrix. Chromatographic separation and selective detection techniques like MS are crucial for ensuring specificity sdstate.eduoup.com.

Accuracy: Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies using fortified samples nih.govnih.govcambridge.org. Mean recovery percentages for bromoxynil and MCPA in formulations have been reported as 99.53% and 100.10%, respectively nih.govnih.gov. Recoveries from environmental matrices like soil and plant tissue have also been evaluated sdstate.educambridge.org.

Precision: Precision refers to the reproducibility of the measurements. It is typically expressed as relative standard deviation (RSD). Low RSD values indicate high precision. For the RP-HPLC-UV method, RSD values for bromoxynil and MCPA were reported as 0.06% and 0.11%, respectively, indicating high precision nih.govnih.gov. Repeatability and reproducibility are also assessed as part of precision nih.govnih.gov.

Method validation is often performed according to guidelines from regulatory bodies nih.govnih.gov.

Here is a summary of validation parameters for a specific HPLC-UV method:

ParameterBromoxynilMCPA
Linearity R²0.9920.998
LOD (mg/L)1.571.08
LOQ (mg/L)5.223.62
Precision (RSD %)0.06%0.11%
Mean Recovery (%)99.53%100.10%

Emerging Analytical Techniques for Metabolite Profiling

Metabolite profiling is important for understanding the environmental fate and toxicological significance of this compound constituents. Emerging analytical techniques, particularly those coupled with mass spectrometry, are being developed for the analysis of herbicide metabolites in various matrices researchgate.neteurl-pesticides.eu.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of polar and non-volatile metabolites that are not suitable for GC-MS without extensive derivatization bac-lac.gc.camdpi.com. UHPLC-MS/MS methods offer high sensitivity and faster analysis times for the determination of herbicides and their transformation products in water bac-lac.gc.camdpi.com.

Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for the analysis of acidic pesticides and their metabolites, including those that may exist as conjugates in plant tissues eurl-pesticides.eueurl-pesticides.eu. Alkaline hydrolysis can be used in conjunction with these methods to cleave conjugates and determine the total residue cambridge.orgeurl-pesticides.eu. The availability of analytical standards for metabolites and conjugates is a limiting factor in validating these methods eurl-pesticides.eueurl-pesticides.eu.

Interactive table:

Parameter Bromoxynil MCPA
Linearity R² 0.992 0.998
LOD (mg/L) 1.57 1.08
LOQ (mg/L) 5.22 3.62
Precision (RSD %) 0.06% 0.11%
Mean Recovery (%) 99.53% 100.10%

Future Research Trajectories and Innovations Pertaining to Bronate

Design and Synthesis of Novel Bromoxynil (B128292) and MCPA Analogues for Enhanced Efficacy or Selectivity

The design and synthesis of novel analogues of bromoxynil and MCPA represent a key research area aimed at overcoming limitations of existing formulations, such as weed resistance or lack of selectivity in certain crops. This involves making structural changes to the parent compounds to potentially improve their herbicidal activity, alter their spectrum of control, or enhance crop safety.

Studies have explored the synthesis of heterocyclic analogues of bromoxynil, such as pyridine (B92270) and pyrimidine (B1678525) derivatives. Research has shown that certain pyridine analogues of bromoxynil can exhibit greater potency on specific weed species, including glyphosate-resistant Amaranthus retroflexus, compared to bromoxynil itself. nih.gov This enhanced efficacy is potentially attributed to improved binding within the photosystem II (PSII) binding pocket, the target site of bromoxynil. nih.gov

Another avenue involves the development of herbicidal ionic liquids (HILs) based on MCPA and bromoxynil. nih.govacs.org HILs can be synthesized with various cations and herbicidal anions, offering the potential for designable properties. acs.org These novel formulations may exhibit reduced drift and volatility, adjustable water solubility, and decreased mobility in soils and water, potentially leading to reduced environmental impact. nih.govacs.org Furthermore, HILs may eliminate the need for adjuvants and could be applied at lower doses. nih.gov

Computational Chemistry and Molecular Modeling for Herbicide Discovery and Optimization

Computational chemistry and molecular modeling play an increasingly vital role in the discovery and optimization of herbicides, including analogues of compounds like bromoxynil and MCPA. These techniques utilize mathematical algorithms and computer simulations to study chemical systems, predict molecular properties, and understand interactions with biological targets. fiveable.meijrar.org

Molecular modeling, including techniques like molecular docking and molecular dynamics simulations, is fundamental to this process. fiveable.meijrar.org These methods can predict the binding affinities of potential herbicide molecules to their target proteins, such as the PSII protein inhibited by bromoxynil. nih.govijrar.org By simulating these interactions at a molecular level, researchers can gain insights into how structural modifications affect binding strength and efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach used to establish relationships between the chemical structure of compounds and their biological activity. otavachemicals.com This allows for the prediction of the herbicidal activity of novel analogues before they are synthesized, streamlining the discovery process. otavachemicals.com Computational methods can also assist in predicting properties relevant to environmental fate and transport, aiding in the design of more sustainable compounds. fiveable.meotavachemicals.com

Advanced Omics Approaches in Understanding Herbicide-Plant-Microbe Interactions

Advanced omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the understanding of complex interactions between herbicides, plants, and microbes in the environment. nih.govfrontiersin.orgnih.gov These technologies provide a holistic perspective by analyzing genes, gene expression, proteins, and small molecules within these systems. nih.govfrontiersin.orgnih.gov

In the context of herbicides like bromoxynil and MCPA, omics can help decipher how plants respond to herbicide application at the molecular level, identifying pathways related to tolerance or susceptibility. frontiersin.org Furthermore, these approaches are crucial for understanding the role of microbial communities in herbicide degradation and detoxification in soil and water. researchgate.netmdpi.com Metagenomics and metaproteomics, for instance, can reveal the composition and functional potential of microbial communities involved in breaking down herbicides. nih.gov

Integrated multi-omics analyses can provide deeper insights into the dynamic interactions within the plant-microbe interface under herbicide stress. nih.govfrontiersin.org This can lead to the identification of specific genes, proteins, or metabolites that influence herbicide persistence, bioavailability, and impact on both target weeds and non-target organisms. nih.govfrontiersin.org Understanding these interactions is vital for developing strategies to enhance herbicide efficacy while minimizing negative environmental consequences. mdpi.com

Development of Sustainable Application Practices and Integrated Weed Management Frameworks

Future research is increasingly focused on integrating herbicides like bromoxynil and MCPA into sustainable application practices and broader integrated weed management (IWM) frameworks. IWM emphasizes combining multiple weed control strategies, including cultural, mechanical, and chemical methods, to achieve effective and sustainable weed suppression. doaj.orgucanr.edu

Research explores the optimal timing and combination of herbicides with other practices to improve weed control efficacy and reduce reliance solely on chemical application. Studies have investigated the effectiveness of bromoxynil and MCPA mixtures within IWM programs in various crops, demonstrating improved weed control and crop yield compared to single strategies. doaj.orgresearchgate.net This includes evaluating their use in conjunction with conservation tillage practices or specific crop cultivars and seeding rates that enhance crop competitiveness against weeds. doaj.orgucanr.educanadianagronomist.ca

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.